1,8-Naphthyridine

Übersicht

Beschreibung

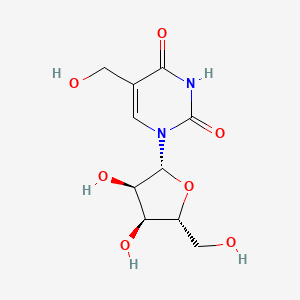

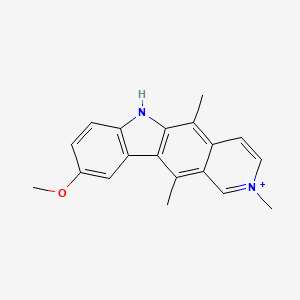

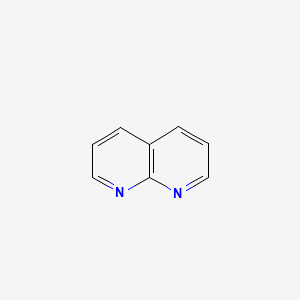

1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods. One approach involves multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Another method involves a single-step synthesis of 1,8-naphthyridine derivatives in good yields carried out at room temperature under mild conditions using a three-component condensation reaction .Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine consists of a naphthalene core with two nitrogen atoms replacing carbon atoms in separate rings . The molecular weight is 130.15 g/mol .Chemical Reactions Analysis

1,8-Naphthyridines have been synthesized using a variety of chemical reactions. For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which involves using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners . Another method involves a single-step synthesis using a three-component condensation reaction .Physical And Chemical Properties Analysis

1,8-Naphthyridine is a yellow solid with a density of 1.359 g/cm3. It has a melting point of 98–99 °C (208–210 °F; 371–372 K) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antibacterial Agents

1,8-Naphthyridine: derivatives have shown promise as antibacterial agents. A study highlighted the enhancement of antibiotic activity by these derivatives against multi-resistant bacterial strains . The derivatives were tested for their synergistic effects with fluoroquinolones, showing potential as antibiotic modulators.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, 1,8-Naphthyridine plays a role in multicomponent reactions (MCRs), which are efficient for creating complex molecular architectures. These reactions are significant in medicinal chemistry and chemical biology for the development of new synthetic methodologies .

Material Science: Light-Emitting Diodes

The 1,8-Naphthyridine core is utilized in the development of components for light-emitting diodes (LEDs). Its photochemical properties are leveraged in creating more efficient and eco-friendly lighting solutions .

Molecular Sensing: Chemical Sensors

1,8-Naphthyridine: derivatives serve as molecular sensors. Their unique structure allows them to interact with various substances, making them useful in detecting environmental pollutants or biological markers .

Pharmaceutical Applications: Anticancer Research

These compounds have been investigated for their potential use in anticancer treatments. Their ability to interact with DNA and other cellular components makes them candidates for drug development and cancer therapy .

Neurological Disorders: Therapeutic Agents

Research suggests that 1,8-Naphthyridine derivatives could have applications in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression. Their interaction with neurological pathways offers a promising area for therapeutic exploration .

Wirkmechanismus

Target of Action

1,8-Naphthyridine derivatives have been reported to possess a wide range of biological activities . They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been found to target various organelles in cells . Moreover, they have been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor .

Mode of Action

The mode of action of 1,8-Naphthyridine derivatives involves their interaction with DNA. Certain 1,8-Naphthyridine derivatives are considered good DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription . This leads to the suppression of cancer cell growth .

Biochemical Pathways

1,8-Naphthyridine derivatives affect various biochemical pathways. They have been reported to carry out reversible hydration of CO2 into HCO3−, secretion of electrolytes, acid–base regulation, bone resorption, calcification, and biosynthetic reactions . These biochemical pathways are crucial for various physiological processes in the body.

Pharmacokinetics

The pharmacokinetic properties of 1,8-Naphthyridine derivatives have been evaluated using in vitro ADME (absorption, distribution, metabolism, excretion) and pharmacokinetic–pharmacodynamic (PK/PD) assays . Being a polar and ionizable aromatic compound, it improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The result of the action of 1,8-Naphthyridine derivatives is diverse due to their wide range of biological activities. They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor , which can lead to various cellular effects.

Action Environment

The action, efficacy, and stability of 1,8-Naphthyridine can be influenced by various environmental factors. For instance, the synthesis of 1,8-Naphthyridine derivatives has been achieved using eco-friendly methodologies . This suggests that the environmental conditions can play a crucial role in the synthesis and action of 1,8-Naphthyridine derivatives.

Safety and Hazards

Zukünftige Richtungen

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

Eigenschaften

IUPAC Name |

1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAYUMRQUHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180052 | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine | |

CAS RN |

254-60-4 | |

| Record name | 1,8-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,8-naphthyridine?

A1: 1,8-Naphthyridine has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol.

Q2: What spectroscopic techniques are used to characterize 1,8-naphthyridine derivatives?

A: Researchers frequently employ Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to characterize 1,8-naphthyridine derivatives. [, , , ] These techniques provide valuable information about the functional groups and structural features present in the molecule.

Q3: How do substituents on the 1,8-naphthyridine ring affect its biological activity?

A: Modifications to the 1,8-naphthyridine scaffold significantly impact its biological activity. For instance, introducing methyl groups to the ring enhances the binding affinity of 2-amino-1,8-naphthyridine derivatives to cytosine opposite an AP site in DNA duplexes. [] Additionally, the presence of halogen substituents in 1,8-naphthyridine-3-carboxamide derivatives contributes to potent anticancer activity. []

Q4: Can you elaborate on the impact of specific substituents on the beta-blocking activity of 1,8-naphthyridine derivatives?

A: Research on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine revealed that bulky substituents at position 7, such as 4-chlorophenoxy or 4-tert-butylphenoxy groups, significantly reduce beta(1) and beta(2) adrenergic receptor activities while having a minimal effect on beta(3) affinity. This suggests a potential strategy for achieving selectivity towards the beta(3) receptor. []

Q5: How does the presence of an alkyl amino group affect the binding of 1,8-naphthyridines to DNA duplexes?

A: Studies on N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND) demonstrate that incorporating a positively charged alkyl amino side-chain alters the DNA binding preference. Compared to its parent compound, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), APATMND exhibits a stronger affinity for thymine and a reduced affinity for cytosine opposite an AP site. []

Q6: What are some common synthetic routes to 1,8-naphthyridines?

A: One common approach involves the Friedländer condensation reaction, where 2-aminonicotinaldehyde or its derivatives react with various ketones or aldehydes. [, , ] Another method utilizes the reaction of 2-, 3-, or 4-halo-1,8-naphthyridines with potassium amide in liquid ammonia. [] Additionally, Suzuki-Miyaura cross-coupling reactions offer a versatile route to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. []

Q7: How can 1,8-naphthyridine derivatives be functionalized for specific applications?

A: Functionalization strategies often involve introducing reactive groups at specific positions on the 1,8-naphthyridine ring. For instance, 2-methyl-1,8-naphthyridine can be further functionalized by reacting it with methyllithium, leading to the formation of 2,7-dimethyl-1,8-naphthyridine. []

Q8: Can you provide an example of a regioselective synthetic approach for 1,8-naphthyridines?

A: Research has shown that using cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as catalysts in Friedländer annulations enables the highly regioselective synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. []

Q9: How can DMSO be used in the synthesis of 1,8-naphthyridine derivatives?

A: DMSO serves as a methylation reagent in a transition metal-free α-methylation reaction of 1,8-naphthyridines. This method offers a practical and environmentally friendly approach to synthesize 2-methyl-1,8-naphthyridines with high chemoselectivity. []

Q10: What are some potential applications of 1,8-naphthyridine derivatives in medicinal chemistry?

A: 1,8-Naphthyridines have demonstrated potential as anticonvulsant, [, ] anticancer, [] and antimicrobial agents. [, , , ] Their diverse biological activities make them promising candidates for further exploration in drug discovery.

Q11: Have any 1,8-naphthyridine derivatives been investigated as potential antitumor agents?

A: Yes, 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have emerged as promising antitumor agents. Notably, the (S,S)-isomer (AG-7352) of the trans-3-methoxy-4-methylaminopyrrolidinyl derivative exhibits potent cytotoxic activity against human tumor cell lines, surpassing that of etoposide. []

Q12: Can 1,8-naphthyridine derivatives be used as ligands in metal complexes?

A: Yes, 1,8-naphthyridine derivatives can function as ligands in transition metal complexes. For example, dinuclear ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine ligands have been synthesized and investigated for their catalytic activity in the hydroformylation of styrene. []

Q13: Are there any examples of 1,8-naphthyridine derivatives being incorporated into polymers?

A: Yes, research has explored incorporating anthyridine (1,8-naphthyridine) units into polymers as model systems for pyrolyzed poly(acrylonitrile) or "black Orlon." This approach aims to understand the relationship between structure and the high thermal stability observed in black Orlon. []

Q14: How is computational chemistry used in the study of 1,8-naphthyridines?

A: Computational methods, such as density functional theory (DFT) calculations, are valuable for understanding the electronic structure, binding affinities, and reactivity of 1,8-naphthyridine derivatives. [, , ]

Q15: Have any QSAR models been developed for 1,8-naphthyridine derivatives?

A: While specific QSAR models for 1,8-naphthyridines were not detailed in the provided abstracts, researchers commonly employ computational tools like Molinspiration calculations to predict molecular properties such as membrane permeability, which can guide further optimization for improved bioavailability. []

Q16: Are there any studies on the stability of 1,8-naphthyridine derivatives under various conditions?

A16: While specific stability studies were not detailed in the provided abstracts, researchers often investigate the stability of newly synthesized 1,8-naphthyridine derivatives under various conditions, including different solvents, temperatures, and pH levels. This information is crucial for understanding their potential applications and limitations.

Q17: Have any fluorescent 1,8-naphthyridine derivatives been reported?

A: Yes, several fluorescent 1,8-naphthyridine derivatives have been reported. For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, with two electron-donating aryl groups, exhibits strong fluorescence. [] Additionally, a series of 1,8-naphthyridine-BF2 complexes containing various terminal bidentate groups have shown intense luminescence and tunable spectroscopic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.